molecular formula C12H12S8 B1330936 Bis(trimethylenedithio)tetrathiafulvalene CAS No. 66946-49-4

Bis(trimethylenedithio)tetrathiafulvalene

Cat. No. B1330936
CAS RN: 66946-49-4
M. Wt: 412.8 g/mol
InChI Key: LSZPCLOYNFOXST-UHFFFAOYSA-N
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Description

Bis(trimethylenedithio)tetrathiafulvalene, also known as BPDT-TTF, is a chemical compound with the molecular formula C12H12S8 . It has a molecular weight of 412.8 .


Synthesis Analysis

While specific synthesis methods for Bis(trimethylenedithio)tetrathiafulvalene were not found, similar compounds such as Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) have been synthesized through various methods . These methods often involve coupling reactions and yield a range of BEDT-TTF derivatives .


Molecular Structure Analysis

The molecular structure of Bis(trimethylenedithio)tetrathiafulvalene is complex. The InChI representation of the molecule is InChI=1S/C12H12S8/c1-3-13-7-8(14-4-1)18-11(17-7)12-19-9-10(20-12)16-6-2-5-15-9/h1-6H2 . The Canonical SMILES representation is C1CSC2=C(SC1)SC(=C3SC4=C(S3)SCCCS4)S2 .


Physical And Chemical Properties Analysis

Bis(trimethylenedithio)tetrathiafulvalene is a solid at 20 degrees Celsius . It appears as a light yellow to brown to dark green powder or crystal . Its purity, as determined by HPLC, is greater than 97.0% .

Scientific Research Applications

Molecular Electronics

BTTTF is a key component in the development of molecular electronics, where it acts as a donor molecule in the construction of organic conductors . Its ability to donate electrons is crucial in creating molecular-scale electronic devices. This application is significant in the miniaturization of electronic components and the development of new types of electronic materials that are more flexible and have unique properties compared to traditional silicon-based electronics.

Organic Superconductors

Researchers are exploring BTTTF’s potential in creating organic superconductors. By introducing hydrogen bonding between the donor molecule and anion into their radical cation salts, BTTTF derivatives can exhibit superconductivity at low temperatures . This research could lead to the development of new superconducting materials that are cheaper and easier to produce than conventional superconductors.

Safety and Hazards

While specific safety and hazards information for Bis(trimethylenedithio)tetrathiafulvalene was not found, general safety measures for handling similar compounds include wearing suitable protective equipment, preventing dispersion of dust, and washing hands and face thoroughly after handling .

properties

IUPAC Name

2-(6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-ylidene)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S8/c1-3-13-7-8(14-4-1)18-11(17-7)12-19-9-10(20-12)16-6-2-5-15-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZPCLOYNFOXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(SC1)SC(=C3SC4=C(S3)SCCCS4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348291
Record name Bis(trimethylenedithio)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66946-49-4
Record name 2-(6,7-Dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin-2-ylidene)-6,7-dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66946-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(trimethylenedithio)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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